Oxaliplatin is derived from the coordination of platinum(II) with oxalic acid and cyclohexane-1,2-diamine. It belongs to a class of compounds known as platinum-based chemotherapeutics, which also includes cisplatin and carboplatin. Its unique structure allows it to interact with DNA in cancer cells, leading to cell death .
The synthesis of cyclohexane-1,2-diamine; oxalate; platinum(2+) typically involves several key steps:
The molecular structure of cyclohexane-1,2-diamine; oxalate; platinum(2+) features a central platinum atom coordinated to two nitrogen atoms from the cyclohexane-1,2-diamine ligand and two oxalate groups. The compound can exist in various isomeric forms, primarily due to the geometric arrangement around the platinum center.
Key structural details include:
Density functional theory (DFT) studies have provided insights into the electronic properties of this compound, indicating significant interactions with biological macromolecules due to its electronic configuration .
Cyclohexane-1,2-diamine; oxalate; platinum(2+) participates in various chemical reactions that are critical for its therapeutic action:
The mechanism of action for cyclohexane-1,2-diamine; oxalate; platinum(2+) primarily involves its interaction with DNA:
Cyclohexane-1,2-diamine; oxalate; platinum(2+) exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a chemotherapeutic agent while also influencing formulation considerations in pharmaceutical applications .
The primary application of cyclohexane-1,2-diamine; oxalate; platinum(2+) is in oncology:
The stereochemical integrity of the trans-1,2-diaminocyclohexane (DACH) ligand governs the biological activity of platinum(II) oxalate complexes. Commercial racemic trans-DACH undergoes resolution using L- or D-tartaric acid to yield enantiopure (1R,2R) or (1S,2S) isomers. This process exploits differential crystallization kinetics, where diastereomeric tartrate salts precipitate from aqueous methanol, typically achieving >98% enantiomeric excess (ee) upon recrystallization [5] [7] [9]. Alternative chromatographic methods employ chiral stationary phases (CSPs), such as Sumichiral OA-2500. Using ethanol/hexane mobile phases at 25°C, high-performance liquid chromatography (HPLC) achieves baseline separation of racemic platinum(II) dimyristate derivatives, though with lower throughput than crystallization [3].
Table 1: Enantioseparation Methods for trans-1,2-Diaminocyclohexane
Method | Resolution Agent | Conditions | Efficiency | Scalability |
---|---|---|---|---|
Diastereomeric Salt | L-Tartaric acid | Methanol/water, 5°C | >98% ee | Industrial |
Chiral HPLC | Sumichiral OA-2500 | Ethanol/hexane, 25°C | Baseline separation | Analytical/prep |
Key operational parameters in tartrate resolution include:
Platinum(II) coordinates stereospecifically to the trans-DACH ligand, forming inert Pt-N bonds critical for DNA-targeted antitumor activity. The synthesis proceeds via a trans-labile intermediate strategy:
Critical reaction parameters:
Modifying the DACH scaffold alters platinum(II) complex reactivity and DNA adduct conformation:
Notably, trans-DACH-based ligands outperform 1,2-diphenylethylenediamine in asymmetric induction due to the cyclohexane ring’s pseudo-axial chirality transfer [5].
Industrial-scale production of enantiopure DACH relies on fractional crystallization of diastereomeric tartrate salts:
Process optimization challenges:
Table 2: Tartrate Resolution Process Parameters
Parameter | Optimal Value | Deviation Impact |
---|---|---|
Tartaric Acid Equiv | 0.5 | >0.6: ee decrease <90% |
Temperature | 5°C | >10°C: yield decrease 30% |
Solvent | Methanol | Ethanol: higher ee, lower yield |
Crystallization Time | 16 hours | <8h: incomplete crystal growth |
Manufacturing oxaliplatin ([oxalato(1R,2R-cyclohexanediamine)platinum(II)]) confronts three critical bottlenecks:
K₂PtCl₄ + DACH → [Pt(DACH)Cl₂] [Pt(DACH)Cl₂] + Ba(OH)₂ → [Pt(DACH)(OH)₂] + BaCl₂ (pH 9.5) [Pt(DACH)(OH)₂] + (COOH)₂ → Oxaliplatin + 2H₂O
Barium hydroxide simultaneously deprotonates oxalic acid and sequesters sulfate impurities as barium sulfate. Residual Ba²⁺ must be <5 ppm, requiring multiple filtrations [1] [4].
Silver Contamination: Silver sulfate residuals (<0.1 ppm) catalyze oxalate oxidation, degrading product potency. Chelating resins (e.g., thiourea-functionalized polystyrene) reduce Ag⁺ to <10 ppb [1] [6].
Innovative solutions:
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: